3-Chloro-2,5,6-trifluoropyridine-4-carbonitrile
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Overview
Description
3-Chloro-2,5,6-trifluoropyridine-4-carbonitrile is a fluorinated pyridine derivative characterized by the presence of chlorine and fluorine atoms on the pyridine ring, along with a cyano group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,5,6-trifluoropyridine-4-carbonitrile typically involves multiple steps, starting with the appropriate fluorinated pyridine precursor. One common method is the halogenation of pyridine derivatives, where specific halogenating agents are used to introduce chlorine and fluorine atoms at the desired positions on the pyridine ring. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,5,6-trifluoropyridine-4-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the fluorine and chlorine atoms, which can affect the reactivity of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyridine derivatives with different functional groups.
Scientific Research Applications
3-Chloro-2,5,6-trifluoropyridine-4-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Its unique chemical structure makes it a potential candidate for the design of pharmaceuticals with specific biological activities.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-2,5,6-trifluoropyridine-4-carbonitrile exerts its effects depends on its molecular targets and pathways involved. The presence of fluorine and chlorine atoms can influence its binding affinity to biological targets, leading to specific interactions and biological activities.
Comparison with Similar Compounds
3,5-Dichloro-2,4,6-trifluoropyridine
2,4,6-Trifluoropyridine
3-Chloro-2,4,6-trifluoropyridine
Uniqueness: 3-Chloro-2,5,6-trifluoropyridine-4-carbonitrile is unique due to its specific arrangement of chlorine and fluorine atoms, which can result in distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
3-chloro-2,5,6-trifluoropyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF3N2/c7-3-2(1-11)4(8)6(10)12-5(3)9 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXRNPPZNTWAKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=NC(=C1Cl)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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